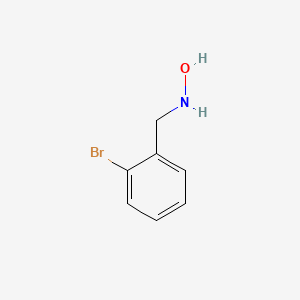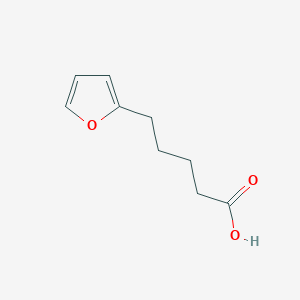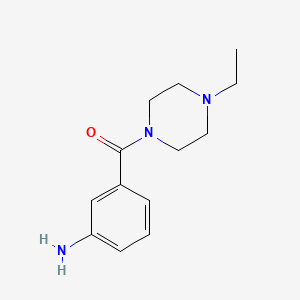
(3-Aminophenyl)(4-ethyl-1-piperazinyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Aminophenyl)(4-ethyl-1-piperazinyl)methanone is an organic compound that features a phenyl group substituted with an amino group at the 3-position and a piperazine ring substituted with an ethyl group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Aminophenyl)(4-ethyl-1-piperazinyl)methanone typically involves the reaction of 3-nitrobenzoyl chloride with 4-ethylpiperazine, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reduction step can be carried out using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may include crystallization or chromatography to ensure the compound’s purity.
化学反应分析
Types of Reactions
(3-Aminophenyl)(4-ethyl-1-piperazinyl)methanone undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include nitroso derivatives, alcohol derivatives, and various substituted phenyl derivatives.
科学研究应用
(3-Aminophenyl)(4-ethyl-1-piperazinyl)methanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: The compound can be used in the production of polymers and other materials with unique properties.
作用机制
The mechanism of action of (3-Aminophenyl)(4-ethyl-1-piperazinyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the piperazine ring can enhance the compound’s binding affinity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
- (3-Amino-phenyl)-(4-methyl-piperazin-1-yl)-methanone
- (3-Amino-phenyl)-(4-propyl-piperazin-1-yl)-methanone
- (3-Amino-phenyl)-(4-butyl-piperazin-1-yl)-methanone
Uniqueness
(3-Aminophenyl)(4-ethyl-1-piperazinyl)methanone is unique due to the specific substitution pattern on the piperazine ring, which can influence its chemical reactivity and biological activity. The ethyl group provides a balance between hydrophobicity and steric hindrance, making it a versatile compound for various applications.
属性
分子式 |
C13H19N3O |
|---|---|
分子量 |
233.31 g/mol |
IUPAC 名称 |
(3-aminophenyl)-(4-ethylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C13H19N3O/c1-2-15-6-8-16(9-7-15)13(17)11-4-3-5-12(14)10-11/h3-5,10H,2,6-9,14H2,1H3 |
InChI 键 |
SMJRVNIQVDLORR-UHFFFAOYSA-N |
规范 SMILES |
CCN1CCN(CC1)C(=O)C2=CC(=CC=C2)N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Imidazo[1,2-b]pyridazine-6(5H)-thione](/img/structure/B8696416.png)
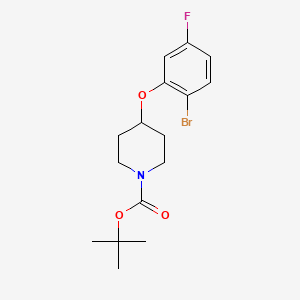

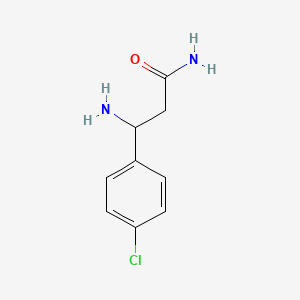
![Tetrazolo[1,5-a]quinoxaline](/img/structure/B8696438.png)

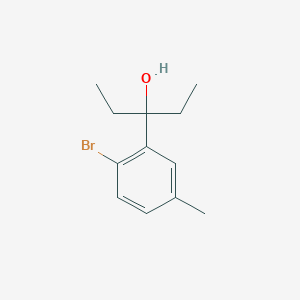
![1-Azabicyclo[3.2.1]octan-3-one](/img/structure/B8696457.png)
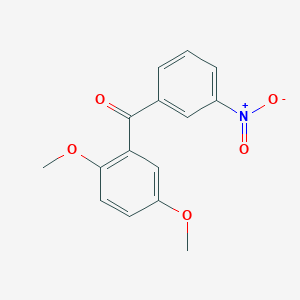
![5-[2-(4-Methoxyphenyl)-ethyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B8696473.png)

